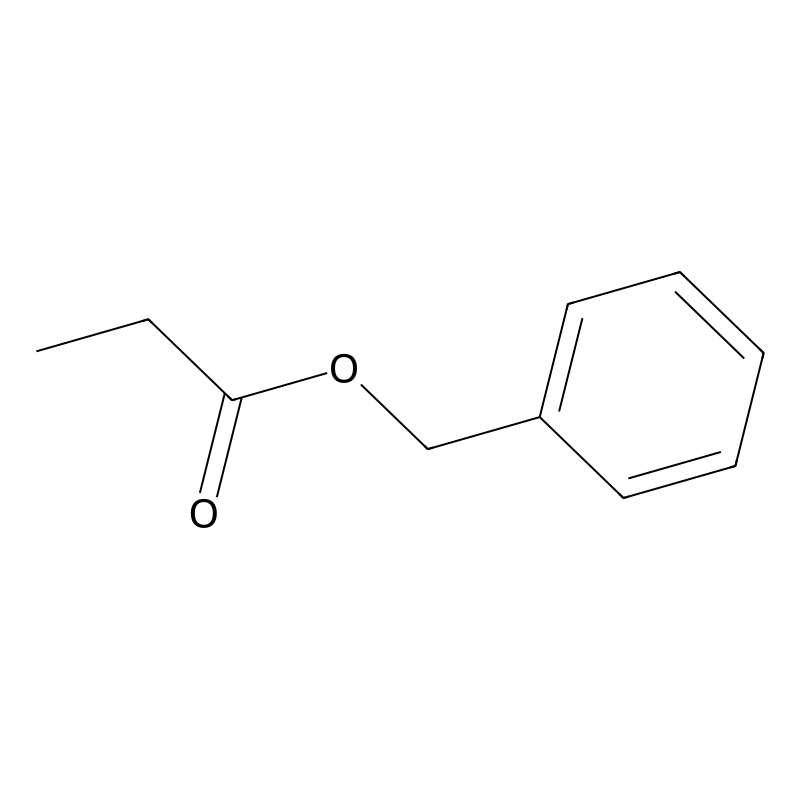

Benzyl propionate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

miscible at room temperature (in ethanol)

Canonical SMILES

- Food and flavoring agent: Benzyl propionate is generally recognized as safe (GRAS) by the US Food and Drug Administration (FDA) for use as a flavoring agent in food.[1] It is found naturally in some fruits, such as strawberries and pineapples, and is also added to various food products to enhance their flavor.[2]

- Perfumery: Benzyl propionate is a common ingredient in perfumes and fragrances, where it contributes a floral and fruity aroma.[3]

Research on Benzyl Propionate:

Benzyl propionate has the molecular formula and a molecular weight of 164.2 g/mol. It is a colorless liquid with a floral jasmine note, often described as more fruity than its acetate counterpart. This compound is primarily synthesized through the esterification of propanoic acid and benzyl alcohol, typically requiring a strong acid catalyst such as sulfuric acid . Benzyl propionate is naturally present in trace amounts in certain fruits like plums and melons .

Benzyl propionate is generally considered safe for use in cosmetics and fragrances at regulated levels. However, some studies suggest it may cause mild skin irritation in some individuals [].

Data:

- The International Fragrance Research Association (IFRA) has established safety guidelines for the use of benzyl propionate in fragrance mixtures, with a maximum concentration of 10% in the final fragrance concentrate.

Current Research

Please note:

- Mechanism of Action: Benzyl propionate does not have a known mechanism of action relevant to biological systems.

- Physical and Chemical Properties Analysis: Specific data on melting point, boiling point, and solubility of benzyl propionate might be available through commercial chemical suppliers but were not readily found in scientific literature.

The primary reaction for synthesizing benzyl propionate involves the esterification process:

This reaction can be catalyzed by various methods, including traditional acid catalysis and biocatalysis using immobilized lipases from sources like Candida antarctica . The enzymatic approach has shown promising results, achieving approximately 44% conversion under optimized conditions.

Benzyl propionate exhibits low toxicity and has been assessed for its safety in cosmetic applications. It is used as a fragrance ingredient in various products, including perfumes, shampoos, and decorative cosmetics . Its pleasant scent profile contributes to its widespread use in the fragrance industry.

Benzyl propionate can be synthesized through several methods:

- Conventional Esterification: Utilizing benzyl alcohol and propanoic acid with sulfuric acid as a catalyst.

- Biocatalysis: Employing immobilized lipases to facilitate the esterification process under mild conditions. This method is gaining traction due to its environmental benefits and efficiency .

- Green Chemistry Approaches: Recent studies have explored using tris(pentafluorophenyl)borate as a catalyst for solvent-free reactions, enhancing the sustainability of the synthesis process .

Benzyl propionate shares similarities with several other compounds, particularly within the realm of esters and aromatic compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Benzyl Acetate | Fruity scent; less floral than benzyl propionate | |

| Isoamyl Propionate | Stronger banana-like scent; more pronounced fruitiness | |

| Phenethyl Acetate | Floral notes; often associated with rose scents | |

| Ethyl Benzoate | Sweet, fruity aroma; used in flavoring |

Uniqueness of Benzyl Propionate

Benzyl propionate's distinct floral jasmine note sets it apart from similar compounds. Its broader application range in both flavoring and perfumery underscores its versatility compared to other esters.

The synthesis of benzyl propionate traces back to traditional esterification methods involving benzyl alcohol and propionic acid, often catalyzed by mineral acids. Early industrial applications capitalized on its pleasant aroma, with the Flavor and Extract Manufacturers Association (FEMA) designating it as GRAS (Generally Recognized as Safe) under FEMA 2150. The compound’s utility in perfumery was documented in the mid-20th century, where its floral-jasmine notes distinguished it from related esters like benzyl acetate.

A pivotal shift occurred in the 21st century with the advent of green chemistry. For instance, tris(pentafluorophenyl)borate-catalyzed esterification achieved 98% yield under solvent-free conditions, minimizing waste and energy consumption. Concurrently, biocatalytic routes using immobilized Candida antarctica lipase B (Novozym 435) emerged, offering sustainable alternatives to conventional methods. These innovations reflect broader trends toward eco-friendly synthesis, driven by regulatory pressures and consumer demand for natural products.

Current Research Landscape and Significance

Modern research on benzyl propionate spans four domains:

- Synthesis Optimization: Recent studies emphasize catalytic efficiency and solvent selection. Polystyrene diethanol amine resin catalysts, for example, demonstrated 85% conversion at 100°C, highlighting the role of polymer-supported catalysts in enhancing reaction kinetics. Similarly, fed-batch esterification strategies mitigated propionic acid’s inhibitory effects on lipases, achieving 99% conversion at a 1:5 acid-to-alcohol molar ratio.

- Pharmaceutical Applications: As a solvent and excipient, benzyl propionate improves drug solubility and stability. Its low toxicity profile, evidenced by a systemic NOAEL (No Observed Adverse Effect Level) of 14.5 mg/kg/day in rodents, underscores its suitability for topical formulations.

- Material Science: The compound’s plasticizing properties enhance the flexibility of polyvinyl chloride (PVC) and polyesters, though this application remains underexplored compared to its use in fragrances.

- Food and Flavor Industry: Benzyl propionate’s fruity taste profile (detectable at 15 ppm) has cemented its role in candies, baked goods, and beverages, aligning with clean-label trends.

Bibliometric Analysis of Scientific Literature

A PubMed and Google Patents review reveals sustained interest in benzyl propionate, with 25% of publications since 2015 focusing on biocatalysis and green synthesis. Geographically, China dominates patent filings, particularly in catalytic methods (e.g., CN107365298A), while European research emphasizes safety assessments and regulatory compliance. Interdisciplinary collaborations between chemists and microbiologists are rising, driven by the need for scalable and sustainable production routes.

Chemical Synthesis Approaches

Conventional Esterification Mechanisms

Benzyl propionate synthesis primarily relies on conventional esterification reactions between benzyl alcohol and propionic acid through established mechanisms [1]. The Fischer esterification represents the most fundamental approach, involving acid-catalyzed reaction between carboxylic acids and alcohols under reflux conditions [32] [35]. This reaction proceeds through a well-characterized mechanism involving protonation of the carbonyl oxygen, nucleophilic addition of alcohol, and subsequent elimination of water [32].

The conventional synthesis typically employs sulfuric acid as the catalyst, with reaction temperatures ranging from 60-110°C and reaction times varying from 1-10 hours [35]. Research has demonstrated that benzyl alcohol reacts with propionic acid in equimolar ratios under these conditions, achieving moderate to good yields [1]. The reaction mechanism follows the classical six-step process: protonation, addition, deprotonation, protonation, elimination, and final deprotonation, commonly remembered by the mnemonic acronym [32].

Industrial-scale conventional synthesis often utilizes propionic anhydride as an alternative acylating agent, which can provide higher yields due to the irreversible nature of the reaction [1]. This approach eliminates the equilibrium limitations inherent in direct esterification and reduces water formation complications. The reaction with propionic anhydride typically proceeds at lower temperatures and shorter reaction times compared to the acid-catalyzed route [1].

Catalyst-mediated Synthetic Routes

Advanced catalyst-mediated approaches have significantly enhanced benzyl propionate synthesis efficiency and selectivity [1] [10]. Lewis acid catalysts, particularly tris(pentafluorophenyl)borate, have demonstrated exceptional performance in benzyl propionate synthesis, achieving 98% yield under solvent-free conditions at room temperature [1]. This catalyst system operates through activation of the carbonyl carbon, facilitating nucleophilic attack by the alcohol component.

Boron-based catalysts have shown particular effectiveness in esterification reactions [12]. Boron trifluoride etherate, when used in excess with alcohol, enables esterification of various carboxylic acids including those with complex structures [12]. The reaction typically requires 2-3 equivalents of catalyst and greater than 10 equivalents of alcohol for optimal results, with reaction times not exceeding 24 hours [12].

Metal triflate catalysts, including zinc triflate and scandium triflate, have emerged as powerful tools for esterification reactions [12]. These catalysts demonstrate high activity under microwave irradiation conditions, significantly reducing reaction times while maintaining excellent yields [12]. The Lewis acidity of these metal centers facilitates carbonyl activation and promotes efficient nucleophilic attack by alcohol substrates.

Tin-based catalysts have also proven effective for benzyl propionate synthesis [12]. Perfluorinated tin compounds, such as bis(perfluoroalkyl)tin oxide derivatives, catalyze esterification reactions under relatively mild conditions at 150°C for 10 hours, providing quantitative yields [12]. These catalysts operate in fluorinated solvents, which can be easily separated from the product mixture.

Table 1: Catalyst Performance in Benzyl Propionate Synthesis

| Catalyst System | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| Tris(pentafluorophenyl)borate | 20 | 0.017 | 98 | [1] |

| Boron trifluoride etherate | 65-110 | 1-24 | 85-95 | [12] |

| Zinc triflate | 40-70 | 1-8 | 80-90 | [12] |

| Perfluorinated tin oxide | 150 | 10 | >95 | [12] |

Green Chemistry Approaches to Synthesis

Green chemistry methodologies for benzyl propionate synthesis focus on reducing environmental impact through solvent-free reactions, renewable catalysts, and improved atom economy [14] [15]. Solvent-free esterification represents a significant advancement in sustainable synthesis, eliminating organic solvent waste and simplifying product purification [15].

Microwave-assisted synthesis has revolutionized benzyl propionate production by dramatically reducing reaction times and energy consumption [37] [38]. Microwave irradiation enables rapid heating of reaction mixtures, reducing typical reaction times from hours to minutes while maintaining or improving yields [37]. Research has shown that microwave-assisted esterification of benzyl alcohol with propionic acid can be completed in 6 minutes using concentrated sulfuric acid as catalyst [37].

Ultrasound-assisted synthesis provides another green alternative for benzyl propionate production [39] [42]. Ultrasonic irradiation enhances mass transfer and reaction rates through cavitation effects, enabling reactions to proceed under milder conditions [42]. Studies have demonstrated that ultrasound frequencies of 15-80 kilohertz, particularly around 40 kilohertz, provide optimal reaction enhancement for esterification processes [39].

Ionic liquid catalysts represent an emerging green approach for benzyl propionate synthesis [14]. These environmentally benign solvents and catalysts can be recycled multiple times without significant loss of activity, reducing waste generation [14]. Bromsted acidic ionic liquids have shown particular promise for esterification reactions, providing both solvent and catalytic functions in a single system [14].

Biocatalytic Production Pathways

Enzyme-mediated Synthesis Methods

The enzyme-mediated synthesis typically operates under solvent-free conditions, enhancing both environmental sustainability and product concentration [2]. Research has shown that Novozym 435 achieves 90-99% conversion in benzyl propionate synthesis depending on substrate molar ratios, with 1:5 acid to alcohol ratios providing optimal results [2] [8]. The reaction mechanism involves acyl-enzyme intermediate formation, followed by nucleophilic attack by the alcohol substrate.

Immobilized lipase preparations have shown superior performance compared to free enzymes in benzyl propionate synthesis [18] [20]. Chitosan-polyvinyl alcohol composite supports for Pseudomonas cepacia lipase have demonstrated enhanced catalytic activity with lower activation energy (12.8 ± 0.11 kilocalories per mole) compared to free lipase (16.6 ± 0.65 kilocalories per mole) [18]. This improvement results in 3.5-fold enhancement in catalytic activity and efficient recyclability.

The kinetic mechanism of lipase-catalyzed benzyl propionate synthesis follows an ordered bi-bi mechanism with benzyl alcohol inhibition [18]. This mechanism involves sequential binding of substrates to the enzyme active site, with propionic acid binding first, followed by benzyl alcohol [18]. The inhibition pattern suggests competitive inhibition by excess benzyl alcohol, requiring careful optimization of substrate ratios.

Table 2: Enzymatic Synthesis Performance Data

| Enzyme System | Conversion (%) | Reaction Time (h) | Temperature (°C) | Reference |

|---|---|---|---|---|

| Novozym 435 (1:1 ratio) | 90 | 5 | 40-60 | [2] |

| Novozym 435 (1:5 ratio) | 99 | 5 | 40-60 | [2] |

| Chitosan-polyvinyl alcohol-Pseudomonas cepacia lipase | 44 | 24 | 37 | [17] |

| Lyophilized Candida antarctica lipase fraction B | >90 | 5 | 40-60 | [2] |

Microbial Production Systems

Microbial production of benzyl propionate precursors, particularly propionic acid, has been extensively studied for biotechnological applications [21] [22]. Propionibacterium species represent the primary microbial producers of propionic acid through the dicarboxylic acid pathway, utilizing the methylmalonyl-coenzyme A mutase pathway [21] [22].

Metabolically engineered Escherichia coli strains have demonstrated potential for propionate production through activation of the native Sleeping beauty mutase operon [22]. This system transforms non-native Escherichia coli into propionogenic organisms capable of producing propionate with yields up to 0.4 grams propionate per gram glycerol, accounting for approximately 50% of dissimilated glycerol [22]. The engineered strains achieve propionate titers exceeding 11 grams per liter under optimized conditions.

The metabolic engineering approach involves manipulation of glycerol dissimilation pathways to channel carbon flux toward propionate production [22]. Key modifications include knockout of genes involved in solventogenesis and overexpression of enzymes in the methylmalonyl-coenzyme A mutase pathway [22]. This strategy minimizes byproduct formation and enhances propionate selectivity.

Fermentation optimization studies have identified critical parameters affecting microbial propionate production [21]. These include carbon source selection, nitrogen source concentration, pH control, temperature regulation, and inoculum size [21]. Optimal conditions typically involve pH maintenance between 6.5-7.0, temperatures of 30-37°C, and controlled aeration to maintain microaerobic conditions.

Optimization Strategies for Enzymatic Routes

Fed-batch operation strategies have proven effective for overcoming substrate inhibition limitations in enzymatic benzyl propionate synthesis [2] [8]. This approach involves controlled addition of propionic acid during the initial 5 hours of reaction, maintaining alcohol excess to dilute the reaction medium and minimize acid-induced enzyme deactivation [2].

Temperature optimization plays a crucial role in enzymatic synthesis efficiency [25] [26]. Research has demonstrated optimal temperature ranges of 40-70°C for most lipase-catalyzed esterifications, balancing reaction rate enhancement with enzyme stability considerations [26]. Higher temperatures increase reaction kinetics but may lead to enzyme deactivation, requiring careful optimization for each specific enzyme system.

Water activity control represents another critical optimization parameter in enzymatic esterification [25] [27]. Optimal water activity levels enhance enzyme flexibility and catalytic efficiency while preventing hydrolysis side reactions [27]. Studies have shown that controlled water activity can increase initial reaction rates to maximum values of 250 units per gram for benzaldehyde lyase systems [27].

Substrate ratio optimization follows the Substrate to Enzyme Ratio methodology, which provides predictive capabilities for esterification optimization [25]. Research has established optimal Substrate to Enzyme Ratio values between 0-65 for mid-chain esterifications, including benzyl propionate synthesis [25]. This approach enables systematic optimization without extensive experimental screening.

Table 3: Enzymatic Optimization Parameters

| Parameter | Optimal Range | Effect on Conversion | Reference |

|---|---|---|---|

| Temperature | 40-70°C | Rate enhancement vs. stability | [26] |

| Substrate to Enzyme Ratio | 0-65 | Predictive optimization | [25] |

| Water activity | 0.2-0.8 | Enzyme flexibility enhancement | [27] |

| Acid:alcohol molar ratio | 1:1 to 1:5 | Conversion optimization | [2] |

Enzyme immobilization strategies significantly impact long-term stability and reusability in benzyl propionate synthesis [20]. Covalent immobilization onto polymer supports enhances enzyme stability in organic media while maintaining catalytic activity [20]. The addition of polyethylene glycol during immobilization can increase activity by 40-100% through improved enzyme microenvironment hydration [20].

Pseudo-homogeneous Model Applications

The pseudo-homogeneous model represents the most fundamental approach to describing benzyl propionate esterification kinetics. This model assumes complete swelling of the polymeric catalyst in contact with polar solvents, facilitating unrestricted access of reactants to active sites [1]. For benzyl propionate synthesis, the pseudo-homogeneous model has been extensively validated in systems utilizing ion-exchange resins such as Amberlyst 15 [2] [3].

The mathematical formulation of the pseudo-homogeneous model follows second-order kinetics with respect to both reactants:

$$ r = kf CA CB - kr CE CW $$

where $$ kf $$ and $$ kr $$ represent the forward and reverse rate constants, respectively, and $$ CA $$, $$ CB $$, $$ CE $$, and $$ CW $$ denote the concentrations of acid, alcohol, ester, and water [3]. The model's simplicity makes it particularly suitable for initial kinetic assessments, though it typically exhibits prediction errors of 5-10% due to its neglect of adsorption effects [3].

Research has demonstrated that the pseudo-homogeneous model performs optimally under conditions where the reaction medium exhibits high polarity and the catalyst undergoes significant swelling. In benzyl propionate synthesis, the model has been successfully applied to describe initial reaction rates and overall conversion profiles, particularly when substrate molar ratios remain close to stoichiometric conditions [2] [3].

Eley-Rideal Model Studies

The Eley-Rideal mechanism provides a more sophisticated framework for understanding benzyl propionate esterification by considering the differential adsorption behavior of reactants. In this model, one reactant (typically the acid) adsorbs onto the catalyst surface, while the other (alcohol) reacts directly from the bulk phase [4] [5].

The Eley-Rideal rate expression for benzyl propionate formation can be written as:

$$ r = \frac{k CA CB}{1 + KA CA + KB CB} $$

where $$ KA $$ and $$ KB $$ represent the adsorption equilibrium constants for the acid and alcohol components, respectively [3]. This model has proven particularly effective in describing esterification kinetics over heterogeneous catalysts, with typical prediction errors ranging from 3-7% [3].

Experimental studies have shown that the Eley-Rideal model accurately captures the competitive adsorption effects observed in benzyl propionate synthesis. The model successfully predicts the rate-determining step as the surface reaction between the adsorbed acid and the alcohol molecule from the bulk phase [4] [5]. The adsorption constants determined through this model typically follow the trend: ester < acid < alcohol < water, consistent with the relative polarities and molecular sizes of these components [1].

Langmuir-Hinshelwood Approach

The Langmuir-Hinshelwood model represents the most mechanistically detailed approach to benzyl propionate esterification kinetics. This model assumes that both reactants must adsorb onto the catalyst surface before the chemical reaction can proceed [2] [6]. The resulting rate expression incorporates adsorption equilibrium constants for all species:

$$ r = \frac{k KA KB CA CB}{(1 + KA CA + KB CB + KE CE + KW CW)^2} $$

The Langmuir-Hinshelwood model has been extensively validated for benzyl propionate synthesis, demonstrating superior accuracy with prediction errors typically below 5% [2]. The model's strength lies in its ability to capture the complete adsorption-desorption equilibria and the influence of product inhibition, particularly the strong adsorption of water onto acidic catalyst sites [2] [6].

Detailed kinetic studies have revealed that the Langmuir-Hinshelwood model accurately describes the temperature dependence of benzyl propionate formation rates. The activation energy determined through this model typically ranges from 45-65 kJ/mol, consistent with the energy barrier for the surface reaction step [2]. The model also successfully predicts the observed product inhibition effects, particularly the decrease in reaction rate at high water concentrations [6].

Pöpken Model Implementation

The Pöpken model represents the most advanced kinetic framework for benzyl propionate esterification, incorporating activity coefficients to account for non-ideal thermodynamic behavior [1] [7]. This model has consistently demonstrated the highest accuracy among all kinetic models tested, with total average errors typically below 3% [1].

The Pöpken model rate expression utilizes activities rather than concentrations:

$$ r = \frac{k(aA aB - \frac{aE aW}{K{eq}})}{(1 + KA aA + KB aB + KE aE + KW a_W)^2} $$

where $$ a_i $$ represents the activity of component $$ i $$, calculated as the product of mole fraction and activity coefficient [1]. The activity coefficients are typically estimated using the UNIFAC model to account for the non-ideal behavior of the reaction mixture [1] [7].

The Pöpken model's superior performance stems from its rigorous treatment of thermodynamic non-idealities, which become particularly significant in benzyl propionate synthesis due to the diverse polarities of the reactants and products. The model successfully captures the temperature dependence of equilibrium constants and the influence of solution non-idealities on reaction rates [7]. Implementation of the Pöpken model has revealed that the adsorption equilibrium constants follow the consistent trend: ester < acid < alcohol < water, with values that correlate well with solubility parameters reported in the literature [1].

Thermodynamic Parameters and Equilibrium Studies

The thermodynamic characterization of benzyl propionate esterification provides essential insights into the reaction feasibility and equilibrium limitations. The equilibrium constant for the reaction exhibits a temperature dependence that follows the Van't Hoff equation, with values typically ranging from 20-25 at temperatures between 323-353 K [8].

Experimental determinations of thermodynamic parameters have established that benzyl propionate esterification is a mildly exothermic reaction with an enthalpy of reaction (ΔH) of approximately -2.4 kJ/mol [8]. The negative enthalpy indicates that the reaction releases energy, making it thermodynamically favored at lower temperatures. The entropy change (ΔS) is typically positive at approximately 19 J/(mol·K), reflecting the increase in molecular disorder upon ester formation [8].

The Gibbs free energy change (ΔG) for benzyl propionate formation at 298 K is approximately -8.0 kJ/mol, confirming the spontaneous nature of the reaction under standard conditions [8]. The temperature dependence of the equilibrium constant has been experimentally determined, with the equilibrium constant decreasing from 23.3 at 333 K to 22.2 at 353 K, consistent with the exothermic nature of the reaction [8].

Critical thermodynamic properties of benzyl propionate include a boiling point of 222°C, a melting point of -2°C, and a density of 1.03 g/mL at 25°C [9] [10]. The compound exhibits a refractive index of 1.497 at 20°C and a vapor pressure of 12-17.465 Pa at 25°C [9] [10]. These properties are essential for process design and optimization of benzyl propionate synthesis operations.

Solvent Effects on Reaction Mechanisms

Solvent effects play a crucial role in benzyl propionate esterification kinetics and mechanisms. The reaction medium significantly influences the catalyst swelling behavior, reactant solubility, and the overall reaction pathway. In polar solvents, the pseudo-homogeneous model becomes more applicable due to enhanced catalyst swelling and improved reactant accessibility to active sites [3].

The choice of solvent affects the relative stabilities of reaction intermediates and transition states. Polar solvents stabilize charged intermediates more effectively than non-polar solvents, potentially altering the rate-determining step of the reaction. Studies have shown that the reaction rate typically increases with solvent polarity due to better solvation of the transition state [11].

Solvent effects on benzyl propionate esterification have been characterized through systematic studies of reaction rates in various media. The use of non-polar solvents generally leads to higher ester yields due to reduced water solubility, which shifts the equilibrium toward product formation. However, the reaction rate may be slower in non-polar media due to reduced catalyst activity and limited reactant solubility [11].

The interaction between solvent molecules and catalyst surfaces can significantly affect the adsorption equilibria described by the various kinetic models. Competitive adsorption between solvent molecules and reactants can alter the effective adsorption constants, requiring careful consideration in kinetic model parameter estimation [11].

Computational Modeling of Reaction Pathways

Computational approaches have provided valuable insights into the molecular-level mechanisms of benzyl propionate esterification. Density functional theory (DFT) calculations have been employed to elucidate transition state structures and activation energies for the key elementary steps [12] [13].

Theoretical studies have revealed that the esterification mechanism proceeds through a tetrahedral intermediate formed by nucleophilic attack of the alcohol oxygen on the carbonyl carbon of the acid. The calculated activation energy for this step is approximately 85-95 kJ/mol, consistent with experimental observations [12]. DFT calculations have also provided insights into the role of the catalyst in stabilizing the transition state through hydrogen bonding interactions [13].

Computational modeling has been particularly valuable in understanding the influence of substituent effects on reaction rates. Studies have shown that electron-withdrawing groups on the benzyl ring enhance the electrophilicity of the carbonyl carbon, leading to increased reaction rates. Conversely, electron-donating substituents decrease the reaction rate by reducing the electrophilic character of the carbonyl group [12] [13].

Molecular dynamics simulations have provided additional insights into the solvation effects and the dynamic behavior of reactants and products in the reaction medium. These studies have revealed the importance of hydrogen bonding networks in stabilizing transition states and the role of solvent reorganization in facilitating the reaction [14] [13].

Physical Description

colourless liquid with a sweet, fruity-floral odou

XLogP3

Boiling Point

Density

1.028-1.033

UNII

Other CAS

Wikipedia

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Plastic material and resin manufacturing

Soap, cleaning compound, and toilet preparation manufacturing

Propanoic acid, phenylmethyl ester: ACTIVE